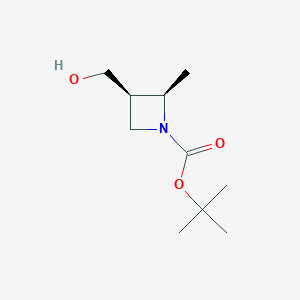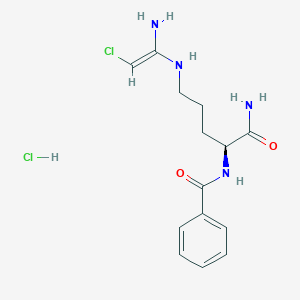
1-Pyrrolidinamine, N-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylenepyrrolidin-1-amine is a nitrogen-containing heterocyclic compound featuring a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylenepyrrolidin-1-amine can be synthesized through several methods. One common approach involves the cyclization of γ-aminobutyric acid (GABA) to form 2-pyrrolidone, followed by methylation using methanol and a halogen salt catalyst such as ammonium bromide . Another method includes the 1,3-dipolar cycloaddition between a nitrone or azomethine ylide and an olefin, which provides regio- and stereoselective synthesis of the pyrrolidine ring .
Industrial Production Methods
In industrial settings, the production of N-methylenepyrrolidin-1-amine often involves large-scale cyclization and methylation processes. The use of biobased feedstocks, such as GABA derived from plant proteins, is gaining traction due to its sustainability and high selectivity .
Chemical Reactions Analysis
Types of Reactions
N-methylenepyrrolidin-1-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the pyrrolidine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Water radical cations under ambient conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Alkylated or acylated pyrrolidine compounds.
Scientific Research Applications
N-methylenepyrrolidin-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methylenepyrrolidin-1-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A parent compound with a similar five-membered ring structure.
Pyrrolidinone: Contains a lactam ring and is known for its diverse biological activities.
Pyrrolizine: Another nitrogen-containing heterocycle with distinct pharmacological properties.
Uniqueness
N-methylenepyrrolidin-1-amine stands out due to its specific structural features and the ability to undergo a wide range of chemical reactions. Its versatility in synthetic applications and potential bioactivity make it a valuable compound in various research fields .
Properties
IUPAC Name |
N-pyrrolidin-1-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-6-7-4-2-3-5-7/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPHCWRWILQADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=NN1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442625 |
Source


|
| Record name | 1-Pyrrolidinamine, N-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60144-26-5 |
Source


|
| Record name | 1-Pyrrolidinamine, N-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)


![6-Methoxythiazolo[5,4-b]pyridine](/img/structure/B12850925.png)




![tert-Butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12850933.png)


